(R)-1-(5-Tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (R)-1-(5-Tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea ABT 102 is a potent and selective antagonist of transient receptor potential vanilloid 1 (TRPV1) receptors under clinical trials. It is a very promising approach for pain management.
Brand Name: Vulcanchem
CAS No.: 808756-71-0
VCID: VC0516787
InChI: InChI=1S/C21H24N4O/c1-21(2,3)14-8-9-15-13(11-14)7-10-18(15)24-20(26)23-17-5-4-6-19-16(17)12-22-25-19/h4-6,8-9,11-12,18H,7,10H2,1-3H3,(H,22,25)(H2,23,24,26)/t18-/m1/s1
SMILES: CC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=NN4
Molecular Formula: C21H24N4O
Molecular Weight: 348.4 g/mol

(R)-1-(5-Tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea

CAS No.: 808756-71-0

Inhibitors

VCID: VC0516787

Molecular Formula: C21H24N4O

Molecular Weight: 348.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(R)-1-(5-Tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea - 808756-71-0

CAS No. 808756-71-0
Product Name (R)-1-(5-Tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea
Molecular Formula C21H24N4O
Molecular Weight 348.4 g/mol
IUPAC Name 1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(1H-indazol-4-yl)urea
Standard InChI InChI=1S/C21H24N4O/c1-21(2,3)14-8-9-15-13(11-14)7-10-18(15)24-20(26)23-17-5-4-6-19-16(17)12-22-25-19/h4-6,8-9,11-12,18H,7,10H2,1-3H3,(H,22,25)(H2,23,24,26)/t18-/m1/s1
Standard InChIKey TYOYXJNGINZFET-GOSISDBHSA-N
Isomeric SMILES CC(C)(C)C1=CC2=C(C=C1)[C@@H](CC2)NC(=O)NC3=CC=CC4=C3C=NN4
SMILES CC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=NN4
Canonical SMILES CC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=NN4
Appearance Solid powder
Description ABT 102 is a potent and selective antagonist of transient receptor potential vanilloid 1 (TRPV1) receptors under clinical trials. It is a very promising approach for pain management.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms ABT 102; ABT-102; ABT102; CHEMBL398338;
Reference 1: Jog R, Kumar S, Shen J, Jugade N, Tan DC, Gokhale R, Burgess DJ. Formulation design and evaluation of amorphous ABT-102 nanoparticles. Int J Pharm. 2016 Feb 10;498(1-2):153-69. doi: 10.1016/j.ijpharm.2015.12.033. Epub 2015 Dec 15. PubMed PMID: 26705150.
PubChem Compound 11256560
Last Modified Nov 11 2021
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